(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
The compound (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-09-6) is a chiral piperidine derivative with a molecular weight of 331.50 g/mol and the formula C20H33N3O . It features a six-membered piperidine ring substituted at the 3-position with a benzyl-isopropyl-amino group in the R-configuration.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBSGBNOOGDURV-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 333.5 g/mol. Its structure includes a chiral center, a piperidine ring, and a side chain featuring both a benzyl group and an isopropyl amino group. The stereochemical properties contribute to its biological activity, making it a valuable subject for pharmacological studies .
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit binding affinity to several G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways .
Potential Targets
- S1P Receptors : Involved in cell survival, proliferation, and motility.
- Enzymatic Interactions : Potential modulation of enzyme activities related to metabolic pathways.
Biological Activity
Research indicates that this compound may possess various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structural features can modulate inflammatory responses through GPCR activation .
- Cognitive Enhancements : Potential applications in treating cognitive deficits have been explored, particularly in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : Research has demonstrated that derivatives of this compound can enhance cognitive functions in animal models, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
- Binding Affinity Studies : Investigations into the binding affinity of this compound to various receptors indicate significant interactions that may lead to varied pharmacological effects .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals differences in biological activity profiles. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one | C18H29N3O | Lacks isopropyl group; different biological activity profile |
| 2-Amino-3-methyl-pyrrolidin-1-YL-butan-1-one | C9H18N2O | Smaller structure; different functional groups |
| 3-(benzyl-cyclopropyl-amino)-piperidin-1-y | C21H33N3O | Contains cyclopropane; altered steric properties |
This comparison highlights the unique biological activity profile of this compound within its chemical class .
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is primarily researched for its potential therapeutic effects. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Case Study:
A study published in Journal of Medicinal Chemistry explored the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI). The results indicated that it exhibited significant affinity for serotonin receptors, suggesting its potential in treating depression and anxiety disorders .
Neuropharmacology
The compound's piperidine structure is known to influence neurotransmitter systems, particularly in the central nervous system (CNS). Researchers have investigated its role in modulating dopamine and norepinephrine pathways.
Data Table: Neuropharmacological Effects
| Study Focus | Findings |
|---|---|
| Dopamine Receptor Binding | High affinity for D2 receptors |
| Norepinephrine Reuptake Inhibition | Significant inhibition observed |
Synthetic Chemistry
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
Synthetic Pathways:
The compound can undergo nucleophilic substitutions and reductions, making it valuable in synthesizing derivatives with potential biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Core Ring Variations: Piperidine (six-membered ring) in the target compound and analogs offers conformational flexibility compared to pyrrolidine (five-membered) analogs , which have higher ring strain and restricted rotation.
- Substituent Effects: Benzyl-isopropyl-amino (target compound): The bulky isopropyl group may enhance lipophilicity and steric hindrance, impacting membrane permeability and target binding . Benzyl-cyclopropyl-amino (CAS 1354029-15-4) : Cyclopropyl’s electron-withdrawing nature and rigid geometry could influence metabolic stability. Methyl vs.
Physicochemical Properties
Stereochemical Considerations
- The R -configuration at the piperidine 3-position in the target compound contrasts with S -configured analogs (e.g., ), which may lead to divergent biological activities due to enantioselective interactions.
Preparation Methods
Utilization of (S)-Amino Alcohol Derivatives
The chiral center at the C2 position of the target compound can be introduced using (S)-2-amino-3-methylbutan-1-ol as a starting material. Reaction with a prefunctionalized piperidine intermediate bearing a benzyl-isopropyl-amino group at the C3 position enables direct coupling. For example, activation of the alcohol as a mesylate or tosylate facilitates nucleophilic displacement by the piperidine nitrogen, forming the 1-yl linkage.
Reaction Conditions and Yield Optimization
Stereoselective Introduction of the Benzyl-Isopropyl-Amino Group
The (R)-configured benzyl-isopropyl-amino substituent at C3 of the piperidine ring is installed via reductive amination. Benzyl-isopropyl-amine reacts with a ketone intermediate at the piperidine C3 position under hydrogenation conditions (H₂, 50 psi, 40°C) using a chiral ruthenium catalyst (e.g., Ru(BINAP)Cl₂) to achieve 92% ee.
Organometallic Approaches to Piperidine Functionalization
Palladium-Catalyzed Allylic Amination
A palladium-mediated [3+3] cycloaddition strategy constructs the piperidine ring while simultaneously introducing the benzyl-isopropyl-amino group. The η³-allylpalladium complex, generated from 2-[(trimethylsilyl)methyl]-2-propenyl acetate, reacts with aziridine derivatives to form 3-substituted piperidines (Scheme 1).
Key Parameters :
Radical Rearrangement Cyclization
Tri-n-butyltin hydride (TBTH) and AIBN initiate a radical-mediated 5-exo-trig cyclization of aziridine precursors, yielding 3-substituted piperidines. This method avoids racemization at the C2 amino center (Scheme 2).
Optimized Conditions :
Stereochemical Control in Piperidine Synthesis
Asymmetric Dihydroxylation for Chiral Piperidine Intermediates
Sharpless asymmetric dihydroxylation (AD) of 1,6-heptadiene derivatives generates enantiomerically enriched diols, which are converted to epoxides and subsequently to piperidines via ring-expansion reactions. The (DHQD)₂-PYR ligand ensures >90% ee at the C3 position.
Dynamic Kinetic Resolution (DKR)
Racemic piperidine intermediates undergo DKR using immobilized lipases (e.g., CAL-B) in ionic liquids. The (R)-isomer is selectively acylated, enabling separation and recycling of the undesired (S)-enantiomer.
Coupling Strategies for Final Assembly
Amide Bond Formation
The ketone group at C1 is introduced via a Curtius rearrangement of an acyl azide intermediate derived from (S)-2-amino-3-methylbutanoic acid. Reaction with the piperidine amine under Schlenk conditions affords the target compound.
Reductive Amination
A ketone intermediate at C1 undergoes reductive amination with the piperidine amine using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5). This method achieves 82% yield but requires rigorous pH control (pH 4–5).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool Synthesis | 72 | 95 | Moderate | High |
| Palladium Catalysis | 85 | 94 | High | Moderate |
| Radical Cyclization | 78 | 89 | Low | Low |
| Reductive Amination | 82 | 90 | High | High |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature, solvent selection (e.g., methanol or ethyl acetate for solubility), and catalyst use (e.g., Pd/H₂ for hydrogenation steps). Multi-step purification via column chromatography or recrystallization can enhance purity. Monitor intermediates using TLC or HPLC to confirm reaction progression. Adjust stoichiometric ratios of reagents like triethylamine or DCC (dicyclohexylcarbodiimide) to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) and a buffered mobile phase (e.g., ammonium acetate pH 6.5) to resolve enantiomers. Confirm configurations via -NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments. Mass spectrometry (HRMS) and circular dichroism (CD) can validate molecular weight and optical activity, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different enantiomeric forms of the compound?
- Methodological Answer : Perform enantioselective synthesis (e.g., asymmetric hydrogenation or enzymatic resolution) to isolate pure (S)- and (R)-forms. Validate purity via chiral HPLC and correlate activity using dose-response assays (e.g., IC₅₀ comparisons). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target receptors, explaining stereochemical-dependent activity discrepancies .
Q. What experimental strategies are recommended to mitigate degradation of the compound during long-term stability studies?
- Methodological Answer : Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solution. For solid-state stability, conduct accelerated degradation studies under controlled humidity (40–60% RH) and temperature (40°C) with periodic HPLC-UV analysis. Continuous cooling during experiments minimizes thermal degradation .
Q. How does the stereochemical configuration at the piperidine and butanone moieties influence receptor binding affinity, and what computational methods validate these interactions?
- Methodological Answer : Compare binding free energies (ΔG) of diastereomers using molecular dynamics (MD) simulations (e.g., GROMACS). Employ free-energy perturbation (FEP) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify enantiomer-specific interactions with active sites. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) provides kinetic binding data .
Data Analysis and Experimental Design
Q. How should researchers design experiments to account for batch-to-batch variability in synthetic yield?
- Methodological Answer : Implement a factorial design (e.g., 2³ factorial) to test variables like reaction time, temperature, and catalyst loading. Use ANOVA to identify significant factors. Include internal standards (e.g., deuterated analogs) in HPLC/MS workflows to normalize analytical data. Replicate reactions across ≥3 independent batches to assess reproducibility .
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use principal component analysis (PCA) for multi-parametric toxicity profiling .
Safety and Handling
Q. What safety protocols are critical when handling this compound in aqueous or organic reaction conditions?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. For spills, neutralize acidic/basic residues with sodium bicarbonate or citric acid. Avoid inhalation/contact by using closed systems (e.g., Schlenk lines). Refer to GHS-compliant SDS for hazard-specific first aid (e.g., eye irrigation with 0.9% saline for exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
